

# neratinib maleate clinical trial NALA overall survival

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## Compound Focus: Neratinib Maleate

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## NALA Trial Efficacy Outcomes

Efficacy Endpoint	Neratinib + Capecitabine (N+C)	Lapatinib + Capecitabine (L+C)	Hazard Ratio (HR) & P-value
Overall Survival (OS)	24.0 months (mean)	22.2 months (mean)	HR 0.88; 95% CI 0.72-1.07; P = 0.2098 [1] [2]

| **Progression-Free Survival (PFS)** (Centrally reviewed) | 8.8 months (mean) | 6.6 months (mean) | HR 0.76; 95% CI 0.63-0.93; P = 0.0059 [1] [2] | | **Objective Response Rate (ORR)** | 32.8% | 26.7% | P = 0.1201 [1] | | **Duration of Response (DoR)** | 8.5 months (median) | 5.6 months (median) | HR 0.50; P = 0.0004 [1] | | **Time to CNS Intervention** (Cumulative incidence) | 22.8% | 29.2% | P = 0.043 [1] |

## Detailed Experimental Protocol of the NALA Trial

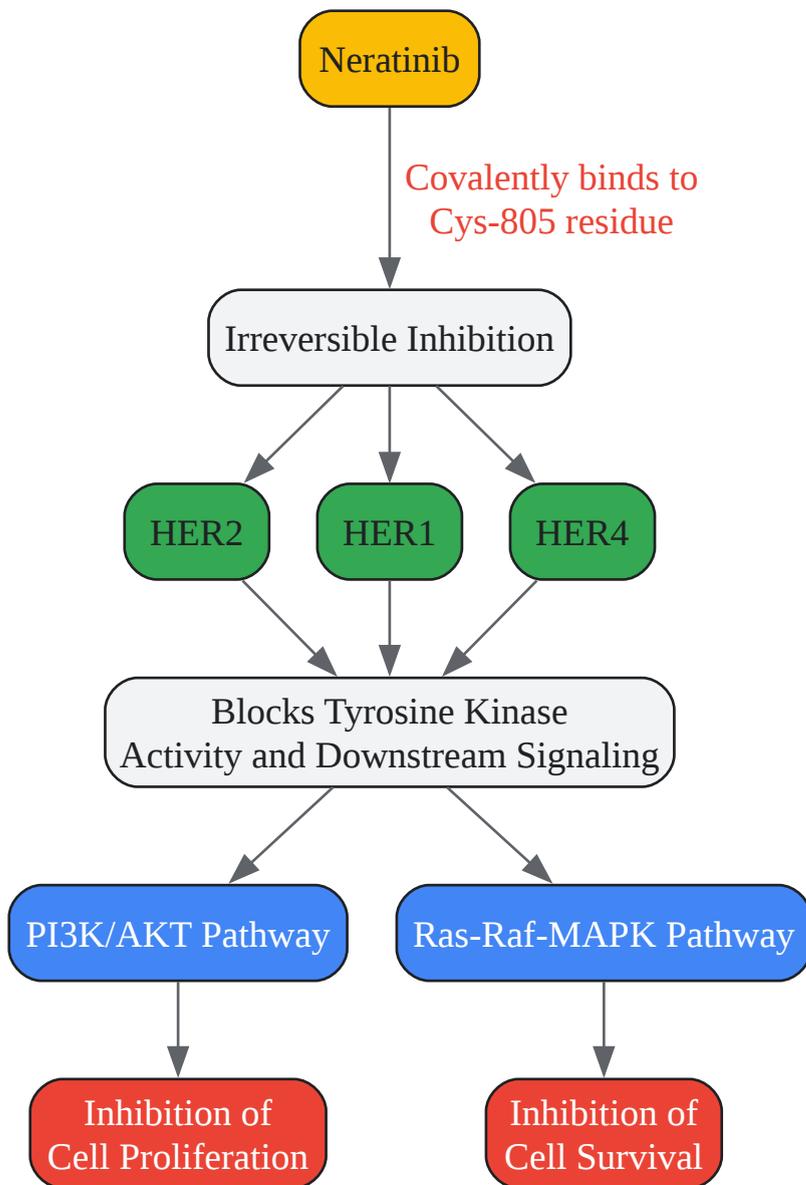
For researchers, the detailed methodology of the NALA trial is as follows:

- Trial Design:** The NALA trial (NCT01808573) was a **randomized, active-controlled, open-label, phase III clinical trial** [1].

- **Patient Population:** The study enrolled 621 patients from 28 countries with centrally confirmed HER2-positive metastatic breast cancer. Eligible patients had received **two or more prior HER2-directed regimens** in the metastatic setting. Patients with stable, asymptomatic CNS metastases were allowed to enroll [1].
- **Treatment Regimens:**
  - **Intervention Arm:** Neratinib (240 mg orally, once daily) plus Capecitabine (750 mg/m<sup>2</sup> orally, twice daily for 14 days of a 21-day cycle) [1] [2].
  - **Control Arm:** Lapatinib (1250 mg orally, once daily) plus Capecitabine (1000 mg/m<sup>2</sup> orally, twice daily for 14 days of a 21-day cycle) [1] [2].
- **Prophylaxis:** Patients in the neratinib arm received **mandatory loperamide prophylaxis** during the first cycle to manage diarrhea, the most common adverse event [3] [1].
- **Primary Endpoints:** The co-primary endpoints were **centrally confirmed Progression-Free Survival (PFS)** and **Overall Survival (OS)**. The trial was considered positive if it met either of these endpoints with its pre-specified significance levels ( $\alpha$  split between end points) [1].
- **Statistical Note on OS:** Although the hazard ratio for OS was 0.88, the result was not statistically significant. The researchers performed a **restricted means analysis** for OS, limiting follow-up to 48 months, which showed a non-significant difference of 1.7 months [2].

## Neratinib's Mechanism of Action

The following diagram illustrates the irreversible pan-HER inhibition mechanism of neratinib that underlies its clinical efficacy.



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Neratinib is an **irreversible pan-HER tyrosine kinase inhibitor**. It forms a covalent bond with cysteine residues (Cys-805 in HER2, Cys-773 in HER1/EGFR) in the ATP-binding pocket of the receptors, leading to sustained inhibition of HER1, HER2, and HER4 [3]. This action blocks critical downstream signaling pathways like **PI3K/AKT** and **Ras-Raf-MAPK**, which ultimately results in the inhibition of cancer cell proliferation and survival [3].

## Key Conclusions for Researchers

- **Overall Survival Outcome:** The NALA trial did not meet its co-primary endpoint for a statistically significant OS benefit, though a positive trend was observed [1] [4].
- **Other Efficacy Benefits:** The **statistically significant improvement in PFS** and the **delayed time to intervention for CNS disease** are considered clinically important findings, supporting neratinib's value in a later-line setting [3] [1] [2].
- **Safety Profile:** The most common adverse event was **diarrhea**, which was manageable with proactive loperamide prophylaxis [3] [1].

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